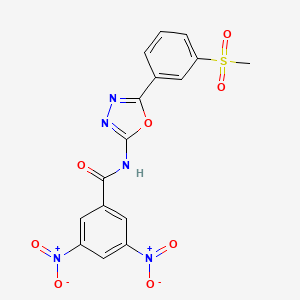
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide, also known as MNBD, is a chemical compound that has been widely studied for its potential use in scientific research. MNBD is a potent inhibitor of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a crucial role in the cellular response to oxidative stress.
Wirkmechanismus
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide inhibits the activity of NQO1 by binding to the enzyme's active site. NQO1 is involved in the detoxification of quinones, which can cause oxidative damage to cells. By inhibiting NQO1, N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide prevents the detoxification of quinones and increases the levels of reactive oxygen species (ROS) in cells, leading to oxidative stress and cell death in cancer cells.
Biochemische Und Physiologische Effekte
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as sensitize them to chemotherapy drugs. N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide has also been shown to protect neurons from oxidative stress-induced cell death, suggesting a potential use in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide in lab experiments is its potency as an NQO1 inhibitor. N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide has been shown to be more potent than other NQO1 inhibitors such as dicoumarol and menadione. However, one limitation of using N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide is its potential toxicity, as increased levels of ROS can cause oxidative damage to cells.
Zukünftige Richtungen
Future research on N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide could focus on its potential use in combination with other chemotherapy drugs for the treatment of cancer. N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide could also be studied for its potential use in the treatment of other diseases characterized by oxidative stress, such as cardiovascular disease and diabetes. Further studies could also investigate the potential toxicity of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide and ways to mitigate its adverse effects.
Synthesemethoden
The synthesis of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide involves the reaction of 3,5-dinitrobenzoyl chloride with 5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazole in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization to obtain N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide in a high yield.
Wissenschaftliche Forschungsanwendungen
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide has been studied for its potential use in cancer research, as NQO1 is overexpressed in many types of cancer cells. N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy drugs. N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide has also been studied for its potential use in neurodegenerative diseases such as Parkinson's and Alzheimer's, as oxidative stress plays a role in the progression of these diseases.
Eigenschaften
IUPAC Name |
N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O8S/c1-30(27,28)13-4-2-3-9(7-13)15-18-19-16(29-15)17-14(22)10-5-11(20(23)24)8-12(6-10)21(25)26/h2-8H,1H3,(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZOWFQKYSCJNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-Dimethylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2833178.png)
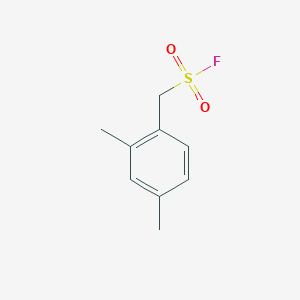
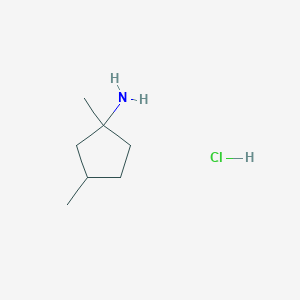
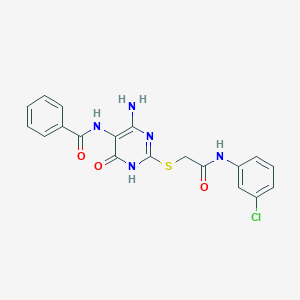
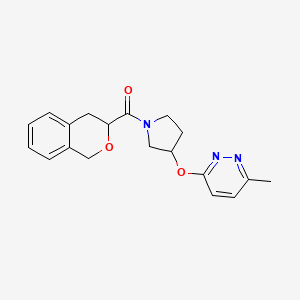
![5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)nicotinamide](/img/structure/B2833186.png)
![2-(1,3-dioxoisoindol-2-yl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2833193.png)
![N-benzyl-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2833194.png)
![5,6-Dimethyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2833196.png)
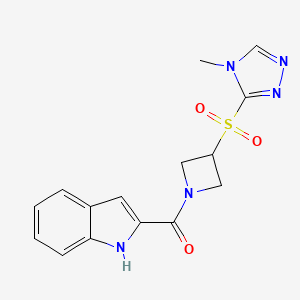
![N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2833198.png)
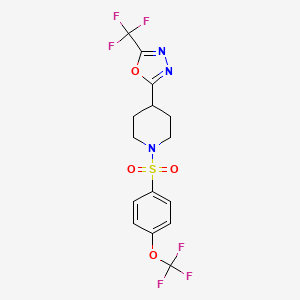
![N-(2,5-difluorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2833200.png)
![(2Z)-6-chloro-2-[(2,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2833201.png)